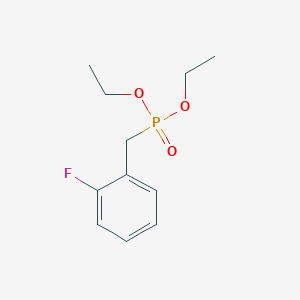
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive Properties
- A study by Díaz et al. (2020) explored the synthesis and pharmacological activity of a new series of pyrazoles, identifying a compound (EST64454) as a σ1 receptor antagonist. This compound demonstrated antinociceptive properties in mice, indicating its potential for pain management (Díaz et al., 2020).
Antimicrobial and Antiviral Activity
- Youssef et al. (2005) reported on the synthesis of 6-Aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives, which were evaluated for antimicrobial and antiviral activities. These derivatives exhibited potential as therapeutic agents in treating infections and viruses (Youssef et al., 2005).
Neuroprotective Activities
- Gao et al. (2022) designed new edaravone derivatives containing a benzylpiperazine moiety, showing significant neuroprotective activities in vitro and in vivo. This highlights the potential of such compounds in treating cerebral ischemic stroke (Gao et al., 2022).
Antipsychotic Activity
- Bhosale et al. (2014) described the synthesis of biphenyl moiety linked with aryl piperazine, yielding derivatives with considerable anti-dopaminergic and anti-serotonergic activity. These compounds could be potential candidates for antipsychotic medications (Bhosale et al., 2014).
Antifungal and Antibacterial Properties
- Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives showing moderate inhibitory activity against certain pathogens. This indicates their potential use in developing new antifungal and antibacterial agents (Liu et al., 2012).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-17-5-3-16(4-6-17)24-11-13-25(14-12-24)20(27)15-29-19-8-7-18(22-23-19)26-10-2-9-21-26/h2-10H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPGNLRFBRESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403392.png)

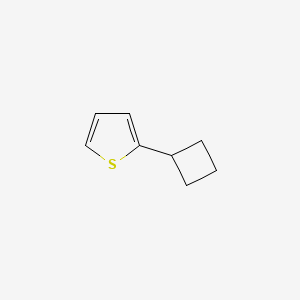
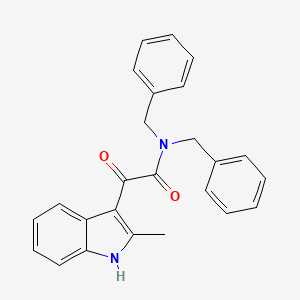
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
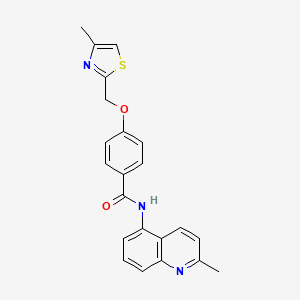
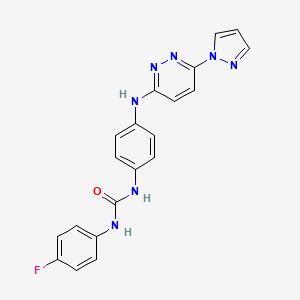
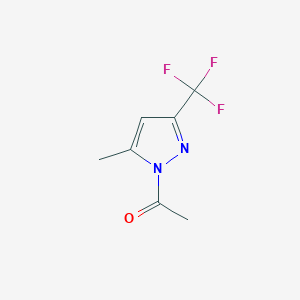
![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
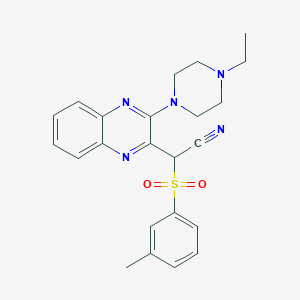
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)
